molecular formula C14H11FN2S B2649719 N-benzyl-4-fluorobenzo[d]thiazol-2-amine CAS No. 862975-05-1

N-benzyl-4-fluorobenzo[d]thiazol-2-amine

Cat. No.: B2649719
CAS No.: 862975-05-1
M. Wt: 258.31
InChI Key: KLWLVMAXCMSZCH-UHFFFAOYSA-N
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Description

N-benzyl-4-fluorobenzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound features a benzyl group attached to the nitrogen atom of the thiazole ring, with a fluorine atom substituting one of the hydrogen atoms on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-fluorobenzo[d]thiazol-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-fluorobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Substituted thiazoles

Mechanism of Action

The mechanism of action of N-benzyl-4-fluorobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-chlorobenzo[d]thiazol-2-amine
  • N-benzyl-4-bromobenzo[d]thiazol-2-amine
  • N-benzyl-4-methylbenzo[d]thiazol-2-amine

Uniqueness

N-benzyl-4-fluorobenzo[d]thiazol-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity compared to its analogs with different substituents .

Properties

IUPAC Name

N-benzyl-4-fluoro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2S/c15-11-7-4-8-12-13(11)17-14(18-12)16-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWLVMAXCMSZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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